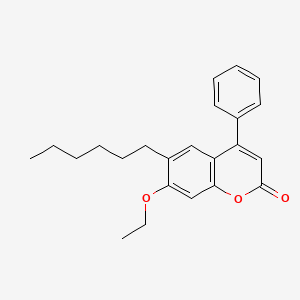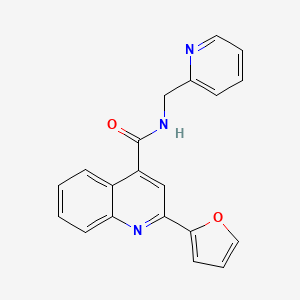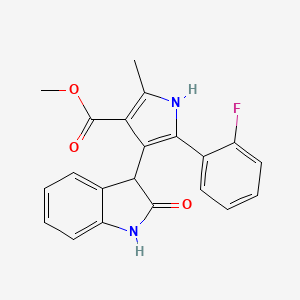![molecular formula C25H20ClFO3 B11154411 3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11154411.png)
3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes a chromen-2-one core, substituted with benzyl, chloro, and fluoro groups.
Preparation Methods
The synthesis of 3-BENZYL-5-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
3-BENZYL-5-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for the development of new pharmaceuticals.
Chemical Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-5-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives, such as:
4-Methylumbelliferone: Known for its use in biochemical assays as a fluorescent probe.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Coumarin: A naturally occurring compound with various biological activities.
These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C25H20ClFO3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-benzyl-5-[(4-chloro-2-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C25H20ClFO3/c1-15-10-22(29-14-18-8-9-19(26)13-21(18)27)24-16(2)20(25(28)30-23(24)11-15)12-17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3 |
InChI Key |
NQRHYQSTYSVFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11154333.png)

![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11154349.png)
![ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154357.png)
![ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11154362.png)
![trans-N-(2,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11154368.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11154372.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11154387.png)

![1-[(4-tert-butylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154398.png)
![3,4,8-trimethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11154406.png)
![methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11154418.png)

![2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154434.png)
